molecular formula C15H16ClN3O3 B15062204 Ethyl 5-chloro-6-((4-methoxybenzyl)amino)pyrimidine-4-carboxylate

Ethyl 5-chloro-6-((4-methoxybenzyl)amino)pyrimidine-4-carboxylate

Cat. No.: B15062204
M. Wt: 321.76 g/mol
InChI Key: IEFVLQJNSPWVFU-UHFFFAOYSA-N
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Description

Ethyl 5-chloro-6-((4-methoxybenzyl)amino)pyrimidine-4-carboxylate is a synthetic organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their diverse biological activities. This compound is characterized by the presence of a chloro group, a methoxybenzylamino group, and an ethyl ester group attached to the pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-chloro-6-((4-methoxybenzyl)amino)pyrimidine-4-carboxylate typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.

    Introduction of the Chloro Group: Chlorination of the pyrimidine ring is achieved using reagents such as phosphorus oxychloride (POCl₃) under reflux conditions.

    Attachment of the Methoxybenzylamino Group: The methoxybenzylamino group is introduced via a nucleophilic substitution reaction using 4-methoxybenzylamine.

    Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-chloro-6-((4-methoxybenzyl)amino)pyrimidine-4-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products Formed

    Substitution: Formation of various substituted pyrimidines.

    Oxidation: Formation of N-oxides.

    Reduction: Formation of amines.

    Hydrolysis: Formation of carboxylic acids.

Scientific Research Applications

Ethyl 5-chloro-6-((4-methoxybenzyl)amino)pyrimidine-4-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 5-chloro-6-((4-methoxybenzyl)amino)pyrimidine-4-carboxylate involves interaction with specific molecular targets and pathways. It is believed to exert its effects by:

    Inhibition of Enzymes: The compound may inhibit key enzymes involved in metabolic pathways.

    Binding to Receptors: It may bind to specific receptors, modulating their activity.

    Interference with DNA/RNA: The compound may interfere with nucleic acid synthesis or function, leading to antimicrobial or antiviral effects.

Comparison with Similar Compounds

Ethyl 5-chloro-6-((4-methoxybenzyl)amino)pyrimidine-4-carboxylate can be compared with other similar compounds such as:

    Ethyl 5-chloro-6-((2,4,6-trimethoxybenzyl)amino)pyrimidine-4-carboxylate: Similar structure but with additional methoxy groups.

    Ethyl 4-((3-chloro-4-methoxybenzyl)amino)-2-(methylthio)pyrimidine-5-carboxylate: Contains a methylthio group instead of an ethyl ester group.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C15H16ClN3O3

Molecular Weight

321.76 g/mol

IUPAC Name

ethyl 5-chloro-6-[(4-methoxyphenyl)methylamino]pyrimidine-4-carboxylate

InChI

InChI=1S/C15H16ClN3O3/c1-3-22-15(20)13-12(16)14(19-9-18-13)17-8-10-4-6-11(21-2)7-5-10/h4-7,9H,3,8H2,1-2H3,(H,17,18,19)

InChI Key

IEFVLQJNSPWVFU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=NC=N1)NCC2=CC=C(C=C2)OC)Cl

Origin of Product

United States

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